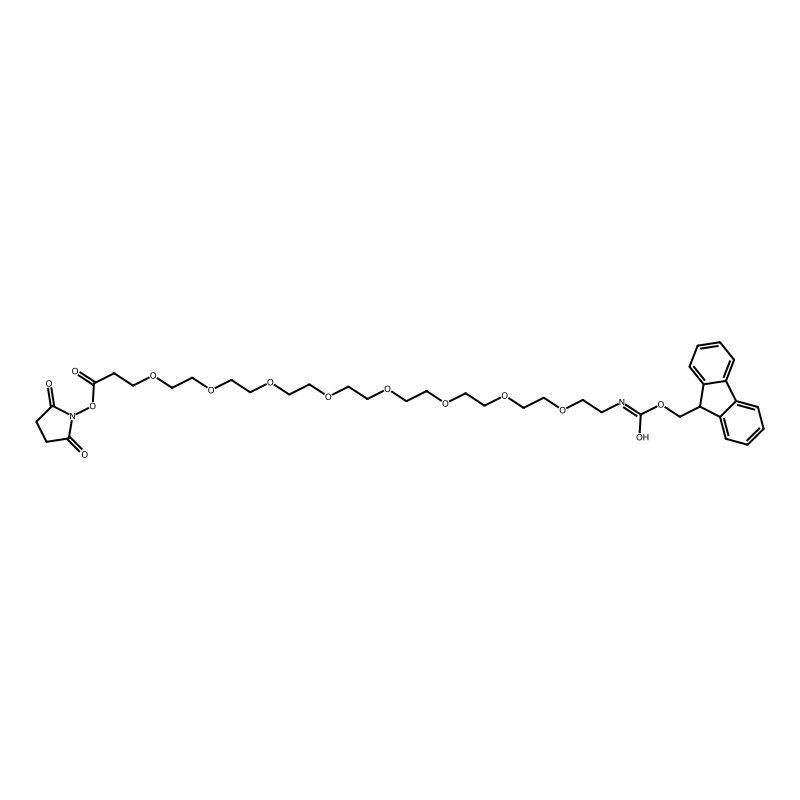

Fmoc-PEG8-NHS ester

Content Navigation

Polydisperse PEG linkers cause batch-to-batch variability in ADC drug-to-antibody ratio (DAR) due to hydrophobic high-mass impurities. Fmoc-PEG8-NHS ester, a monodisperse PEG8 heterobifunctional linker, resolves this with an exact 28 Å spacer, orthogonal NHS/Fmoc chemistry, and enhanced solubility. • Uniform DAR: no polydisperse tail-induced aggregation • Mild Fmoc deprotection (piperidine) preserves acid-sensitive payloads, unlike Boc • PEG8 hydration shell shields lipophilic cytotoxins, extending circulation half-life vs. PEG4

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

Fmoc-PEG8-NHS ester is a monodisperse, heterobifunctional linker featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a base-labile Fmoc-protected primary amine, separated by a discrete 8-unit polyethylene glycol (PEG) spacer [1]. The NHS ester enables highly efficient, spontaneous conjugation to primary amines at physiological to slightly alkaline pH, while the Fmoc group allows for subsequent orthogonal deprotection. The 8-unit PEG chain provides a specific spatial separation of approximately 28 Å and contributes significantly to the aqueous solubility of hydrophobic payloads. In procurement and material selection, this compound is primarily sourced for the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and complex peptide-drug conjugates where precise molecular weight, defined spacer length, and sequential functionalization are critical manufacturing requirements[1].

Research Fit

Substituting Fmoc-PEG8-NHS ester with generic alternatives compromises both synthesis yields and final product performance. Replacing discrete PEG8 with polydisperse PEG mixtures introduces high-mass hydrophobic tails that nucleate precipitation and cause unacceptable batch-to-batch variability in Drug-to-Antibody Ratios (DAR) during ADC manufacturing [1]. Furthermore, substituting PEG8 with shorter discrete linkers like PEG4 can drastically alter pharmacokinetics, leading to faster systemic clearance in ADCs and reduced ternary complex formation in PROTAC targets requiring large domain rearrangements [2]. Finally, utilizing acid-labile protecting groups (e.g., Boc) instead of Fmoc prevents the use of orthogonal synthesis strategies, as the harsh acidic conditions required for Boc removal will degrade acid-sensitive payloads or cleavable linkers commonly used in targeted delivery[3].

Substitution Risk

References

- [1] Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735.

- [2] Maple, H. J., et al. (2019). Development of PROTACs: The role of linker length and flexibility. MedChemComm, 10(11), 1755-1764.

- [3] Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

Clearance Reduction via PEG8 Hydration Shell

In comparative pharmacokinetic models, ADCs synthesized with PEG8 linkers demonstrate significantly reduced systemic clearance compared to those utilizing PEG4 linkers. The extended hydration shell of the 8-unit PEG chain effectively shields hydrophobic payloads, allowing the conjugate to approach the pharmacokinetic profile of the unmodified parent antibody[1].

| Evidence Dimension | In vivo clearance rate |

| Target Compound Data | Reduced clearance approaching unmodified antibody profile |

| Comparator Or Baseline | PEG4-linked ADCs (faster systemic clearance) |

| Quantified Difference | Significant reduction in systemic clearance rate for PEG8 vs PEG4 |

| Conditions | In vivo pharmacokinetic models evaluating PEG linker length effects on ADC circulation |

Extending circulation half-life is critical for maximizing the therapeutic window and efficacy of biologic therapeutics.

Ternary Complex Stability in Distant Pockets

For PROTAC development, the length of the PEG spacer dictates the ability of the E3 ligase and target protein to achieve a productive orientation. Progression from a PEG4 to a PEG8 spacer can enhance residence time in the ternary complex by up to an order of magnitude for targets with large inter-pocket distances, without requiring an increase in the intrinsic affinity of either ligand [1].

| Evidence Dimension | Ternary complex residence time |

| Target Compound Data | Extended residence time supporting large domain rearrangements |

| Comparator Or Baseline | PEG4 spacer (restricted to sterically congested or close-proximity pockets) |

| Quantified Difference | Up to an order of magnitude increase in residence time for distant pockets |

| Conditions | PROTAC structure-activity relationship (SAR) optimization and cellular EC50 evaluations |

Increased residence time directly translates to steeper degradation slopes and higher PROTAC efficiency in targets with distant binding sites.

Manufacturing Reproducibility and DAR Homogeneity

Unlike polydisperse PEG mixtures that contain a distribution of chain lengths, discrete PEG8 provides 100% exact mass identity. This eliminates the high-mass hydrophobic tails found in polydisperse mixtures that can nucleate precipitation, ensuring consistent solubility enhancement and highly reproducible Drug-to-Antibody Ratios (DAR) across manufacturing batches[1].

| Evidence Dimension | Batch-to-batch solubility and mass identity |

| Target Compound Data | 100% exact mass identity with reproducible solubility |

| Comparator Or Baseline | Polydisperse PEG mixtures (variable mass distribution) |

| Quantified Difference | Elimination of hydrophobic high-mass tails and DAR variability |

| Conditions | Batch-to-batch chromatographic and mass spectrometric characterization of bioconjugates |

Regulatory compliance for clinical-grade ADCs demands strict homogeneity and reproducible drug-to-antibody ratios that polydisperse PEGs cannot provide.

Orthogonal Deprotection of Acid-Sensitive Payloads

The Fmoc protecting group on the primary amine allows for complete deprotection under mild basic conditions (e.g., 20% piperidine). In contrast, Boc-protected alternatives require strong acids (such as trifluoroacetic acid) for deprotection, which leads to the degradation of acid-labile linkers (e.g., hydrazones or acetals) frequently utilized in targeted drug delivery systems [1].

| Evidence Dimension | Deprotection conditions and payload stability |

| Target Compound Data | Mild basic deprotection (20% piperidine) preserving acid-labile groups |

| Comparator Or Baseline | Boc-protected amine (requires strong acid / TFA) |

| Quantified Difference | Prevention of acid-catalyzed degradation of sensitive payloads |

| Conditions | Sequential solution-phase or solid-phase bioconjugation workflows |

Enables the sequential synthesis of complex, multi-functional conjugates without destroying fragile warheads or cleavable linkages.

ADC Development with Hydrophobic Payloads

Utilizing the extended PEG8 hydration shell to shield highly lipophilic cytotoxins, thereby preventing aggregation, improving aqueous solubility, and extending the in vivo circulation half-life of the conjugate compared to shorter PEG variants [1].

PROTAC Library Optimization for Distant Pockets

Acting as a critical spacer for E3 ligase-target protein pairs that undergo large domain rearrangements or have binding pockets separated by distances exceeding the reach of standard PEG4 linkers [2].

Sequential Synthesis of Complex Bioconjugates

Serving as a heterobifunctional building block where the NHS ester is first reacted with a biomolecule, followed by mild Fmoc deprotection to reveal a primary amine for subsequent conjugation to a secondary payload or fluorophore, preserving acid-sensitive components [3].

Application Fit Matrix

References

- [1] Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733-735.

- [2] Maple, H. J., et al. (2019). Development of PROTACs: The role of linker length and flexibility. MedChemComm, 10(11), 1755-1764.

- [3] Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.

3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.

4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.

5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

Explore Compound Types